molecular formula C10H11N3O2 B1381838 3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione CAS No. 1803581-43-2

3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione

Cat. No. B1381838
M. Wt: 205.21 g/mol
InChI Key: WMFIDCIVGZTWIH-UHFFFAOYSA-N
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Description

“3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione” is a cyclic imide with potential antitumor activities. It has a CAS Number of 1803581-43-2 and a molecular weight of 205.22 . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is 3-(3-amino-2-methylphenyl)imidazolidine-2,4-dione . Its InChI Code is 1S/C10H11N3O2/c1-6-7(11)3-2-4-8(6)13-9(14)5-12-10(13)15/h2-4H,5,11H2,1H3,(H,12,15) .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . It has a molecular weight of 205.22 .

Scientific Research Applications

Brouillette et al. (2009) also contributed to the synthesis aspect by providing convenient methods for synthesizing 3-(2-thienyl)imidazolidine-2,4-dione analogues. The regioselective ring opening of 3-thiaisatoic anhydride under specific conditions led to the creation of these compounds, further emphasizing the compound's chemical versatility (Brouillette et al., 2009).

Crystal Structure Analysis Aydin et al. (2013) provided insights into the crystal structure of a specific derivative, 3-amino-1-(5-chloro-2-hydroxyphenyl)imidazolidine-2,4-dione. Through X-ray analysis, the nonplanar structure of this compound was revealed, showing a significant dihedral angle between the benzene and five-membered rings. This study is crucial as it offers detailed structural information, which is essential in understanding the compound's properties and potential applications (Aydin et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(3-amino-2-methylphenyl)imidazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O2/c1-6-7(11)3-2-4-8(6)13-9(14)5-12-10(13)15/h2-4H,5,11H2,1H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMFIDCIVGZTWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2C(=O)CNC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Amino-2-methylphenyl)imidazolidine-2,4-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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